molecular formula C9H25O4Si3 B1592230 1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane CAS No. 137407-65-9

1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane

Cat. No. B1592230
M. Wt: 281.55 g/mol
InChI Key: IYNFCQVEJYKOJX-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane is a chemical compound with a unique structure that consists of two silicon atoms bonded to each other by oxygen atoms, with two ethyl groups and one trimethoxysilyl group attached to the silicon atoms . It is commonly used as a coupling agent and surface modifier in various industries, such as in adhesives, sealants, and coatings .


Molecular Structure Analysis

The molecular formula of 1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane is C9H26O4Si3 . The molecular weight is 282.56 . The structure may be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The boiling point of 1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane is predicted to be 217.3±23.0 °C . Other physical and chemical properties like density, melting point, refractive index, and flash point are not available in the resources .

Scientific Research Applications

Reactivity and Polymerization Processes

  • The reactivity of monomeric silanol intermediates in hydrolytic polycondensation was explored, highlighting the importance of silane chemistry in understanding and manipulating the kinetics of polymerization processes. This study provides insights into the foundational chemical reactions that organosilanes, including 1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane, may undergo in various scientific applications (Chojnowski et al., 1990).

Protective Coatings

  • Organosilanes have been used to synthesize protective coatings for metals, as demonstrated by the development of alkoxysilyl-functionalized precursors leading to more crosslinked coatings. This application is crucial for corrosion protection and materials science, where organosilanes offer a versatile toolkit for surface modification and protection (Rodošek et al., 2017).

Hybrid Material Synthesis

  • The synthesis of organic–inorganic polymer hybrids using tetraethoxysilane (TEOS) and other silanes illustrates the role of organosilanes in creating materials with unique properties, such as enhanced mechanical strength, thermal stability, and chemical resistance. These hybrids find applications in various fields, including coatings, electronics, and biomaterials (Cazacu et al., 2003).

Safety And Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . It is also recommended to provide appropriate exhaust ventilation at places where dust is formed .

properties

InChI

InChI=1S/C9H25O4Si3/c1-10-16(11-2,12-3)9-8-15(6,7)13-14(4)5/h8-9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNFCQVEJYKOJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CC[Si](C)(C)O[Si](C)C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H25O4Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567806
Record name 1,1,3,3-Tetramethyl-1-[2-(trimethoxysilyl)ethyl]disiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 3,8-Dioxa-2,4,7-trisilanonane, 7,7-dimethoxy-2,4,4-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane

CAS RN

137407-65-9
Record name 3,8-Dioxa-2,4,7-trisilanonane, 7,7-dimethoxy-2,4,4-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1,3,3-Tetramethyl-1-[2-(trimethoxysilyl)ethyl]disiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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